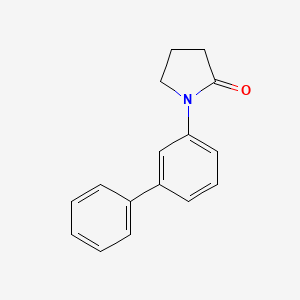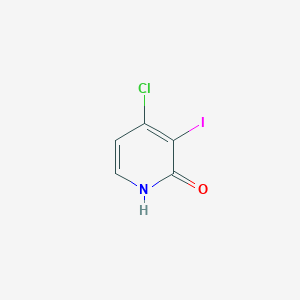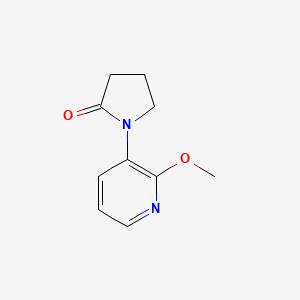![molecular formula C6H3BrN2OS B13699893 5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
5-Bromooxazolo[4,5-b]pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromooxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a thiol group at the 2nd position of the oxazolo[4,5-b]pyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromooxazolo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with brominated oxazole intermediates. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry techniques and automated synthesis platforms are often employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Bromooxazolo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: De-brominated oxazolo[4,5-b]pyridine-2-thiol.
Substitution: Various substituted oxazolo[4,5-b]pyridine-2-thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromooxazolo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s ability to form covalent bonds with thiol groups in proteins is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar bicyclic structure but differ in the heteroatoms present in the ring system.
Oxazolo[4,5-b]pyridine derivatives: Similar to 5-Bromooxazolo[4,5-b]pyridine-2-thiol but without the bromine or thiol substituents.
Pyridine derivatives: A broader class of compounds that include various substitutions on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C6H3BrN2OS |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
5-bromo-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-2-1-3-5(8-4)9-6(11)10-3/h1-2H,(H,8,9,11) |
InChI Key |
LHISDXZYQJJCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC(=S)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)


![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)







![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
